molecular formula C24H15Cl2N3OS B2862266 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile CAS No. 683258-14-2

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Cat. No. B2862266
CAS RN: 683258-14-2
M. Wt: 464.36
InChI Key: NUIRTGNYGDVNET-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C24H15Cl2N3OS and its molecular weight is 464.36. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • The research on the reduction of similar acrylonitrile compounds has shown the potential for synthesizing various derivatives with potential applications in material science and organic synthesis (Frolov et al., 2005). These compounds can serve as intermediates in the synthesis of more complex molecules, highlighting the chemical versatility and reactivity of the core structure.
  • The investigation into the inhibition performances of certain thiazole derivatives against the corrosion of iron emphasizes the utility of thiazole compounds in materials science, particularly in corrosion inhibition (Kaya et al., 2016). This suggests that derivatives of the mentioned compound could potentially be explored for similar applications, indicating a broad area of research interest in the protection of materials.
  • Studies on thiophene dyes, including similar acrylonitrile derivatives, for enhanced nonlinear optical limiting have shown promising results for optoelectronic devices (Anandan et al., 2018). These findings suggest that modifications of the compound could lead to materials with useful optical properties for applications in protecting human eyes and optical sensors.

Potential Pharmacological Applications

  • The synthesis and evaluation of heteroarylacrylonitriles, including similar compounds, have indicated their potential in vitro cytotoxic activities against human cancer cell lines (Sa̧czewski et al., 2004). This opens avenues for further research into the therapeutic applications of such compounds in cancer treatment.
  • The preparation of formazans from Mannich base derivatives of thiadiazole for antimicrobial activities points towards the antimicrobial potential of thiazole and thiadiazole derivatives (Sah et al., 2014). This implies that the compound could also be studied for its antimicrobial properties, given its structural similarity.

properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N3OS/c25-21-11-6-16(12-22(21)26)23-15-31-24(29-23)17(13-27)14-28-18-7-9-20(10-8-18)30-19-4-2-1-3-5-19/h1-12,14-15,28H/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIRTGNYGDVNET-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

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